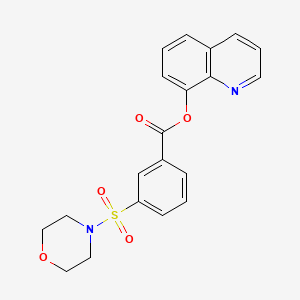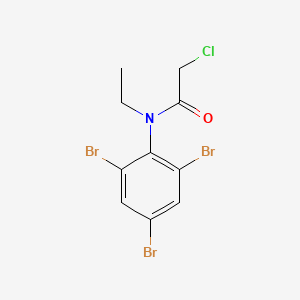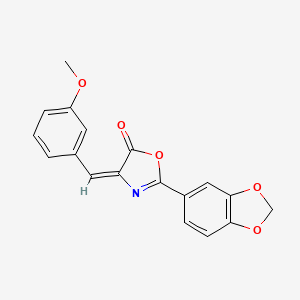![molecular formula C26H38N2O4 B15017075 1-[4-(Decyloxy)phenyl]-3-[2-(4-methoxyphenoxy)ethyl]urea](/img/structure/B15017075.png)
1-[4-(Decyloxy)phenyl]-3-[2-(4-methoxyphenoxy)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea typically involves the following steps:
Preparation of 4-(decyloxy)aniline: This intermediate can be synthesized by reacting 4-nitrophenol with decyl bromide in the presence of a base, followed by reduction of the nitro group to an amine.
Preparation of 2-(4-methoxyphenoxy)ethyl isocyanate: This intermediate can be synthesized by reacting 4-methoxyphenol with ethylene carbonate to form 2-(4-methoxyphenoxy)ethanol, which is then converted to the isocyanate using phosgene or a phosgene substitute.
Formation of the final product: The final step involves the reaction of 4-(decyloxy)aniline with 2-(4-methoxyphenoxy)ethyl isocyanate under controlled conditions to form 3-[4-(decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the ether linkages can be oxidized under strong oxidative conditions.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-[4-(decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit specific kinases involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(decyloxy)phenyl]-1-[2-(3-methoxyphenoxy)ethyl]urea: Similar structure but with a different position of the methoxy group.
3-[4-(decyloxy)phenyl]-1-[2-(4-ethoxyphenoxy)ethyl]urea: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
3-[4-(decyloxy)phenyl]-1-[2-(4-methoxyphenoxy)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its decyloxy and methoxyphenoxy groups contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C26H38N2O4 |
|---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
1-(4-decoxyphenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea |
InChI |
InChI=1S/C26H38N2O4/c1-3-4-5-6-7-8-9-10-20-31-24-13-11-22(12-14-24)28-26(29)27-19-21-32-25-17-15-23(30-2)16-18-25/h11-18H,3-10,19-21H2,1-2H3,(H2,27,28,29) |
InChI-Schlüssel |
IKPWQALGELDMHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NCCOC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl naphthalene-1-carboxylate](/img/structure/B15017007.png)

![N,N'-bis{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}benzene-1,3-dicarboxamide](/img/structure/B15017020.png)
![N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15017022.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15017025.png)
![5-bromo-N'-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B15017026.png)
![2-(2-chlorophenoxy)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15017031.png)
![N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B15017039.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15017047.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B15017062.png)

![O-{4-[(4-chlorophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate](/img/structure/B15017079.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B15017091.png)
